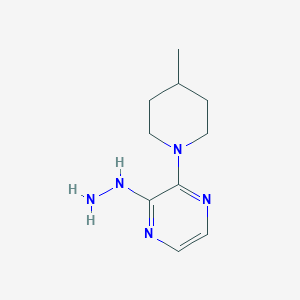
(4-(3,4-Difluorophenyl)-1H-imidazol-2-YL)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-(3,4-difluorophenyl)-1H-imidazol-2-yl)methanamine: is an organic compound that features an imidazole ring substituted with a difluorophenyl group and a methanamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-(3,4-difluorophenyl)-1H-imidazol-2-yl)methanamine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable difluorobenzene derivative.
Attachment of the Methanamine Group: The methanamine group can be attached through reductive amination of the corresponding aldehyde or ketone precursor.
Industrial Production Methods
Industrial production methods for (5-(3,4-difluorophenyl)-1H-imidazol-2-yl)methanamine may involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can convert the imine or nitrile derivatives back to the methanamine group.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens, nitrating agents, or sulfonating agents.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Regeneration of the methanamine group.
Substitution: Various substituted derivatives of the difluorophenyl group.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (5-(3,4-difluorophenyl)-1H-imidazol-2-yl)methanamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions of imidazole-containing molecules with biological targets, such as enzymes and receptors.
Medicine
In medicinal chemistry, (5-(3,4-difluorophenyl)-1H-imidazol-2-yl)methanamine is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly those targeting neurological and inflammatory diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (5-(3,4-difluorophenyl)-1H-imidazol-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the difluorophenyl group can enhance binding affinity through hydrophobic interactions. The methanamine group can participate in hydrogen bonding, further stabilizing the compound-target complex.
Comparación Con Compuestos Similares
Similar Compounds
- (5-(2,4-difluorophenyl)-1H-imidazol-2-yl)methanamine
- (5-(3,5-difluorophenyl)-1H-imidazol-2-yl)methanamine
- (5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)methanamine
Uniqueness
(5-(3,4-difluorophenyl)-1H-imidazol-2-yl)methanamine is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of the imidazole ring also imparts unique coordination properties, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C10H9F2N3 |
|---|---|
Peso molecular |
209.20 g/mol |
Nombre IUPAC |
[5-(3,4-difluorophenyl)-1H-imidazol-2-yl]methanamine |
InChI |
InChI=1S/C10H9F2N3/c11-7-2-1-6(3-8(7)12)9-5-14-10(4-13)15-9/h1-3,5H,4,13H2,(H,14,15) |
Clave InChI |
VOQUYJFLRKOHNA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C2=CN=C(N2)CN)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



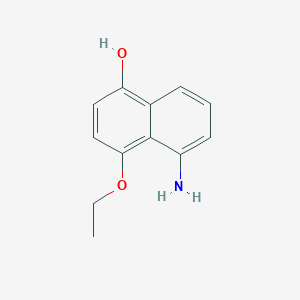
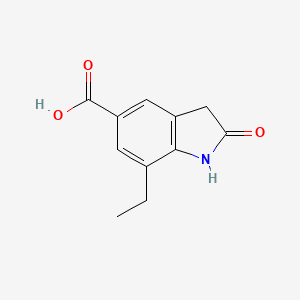
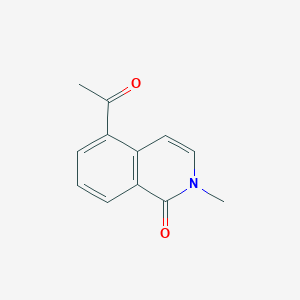
![5,10-Dimethylbenzo[g]isoquinoline](/img/structure/B11896591.png)


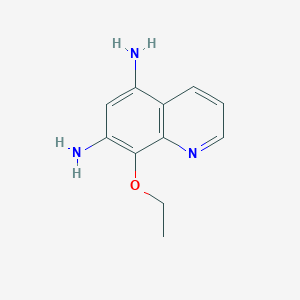
![6-Methylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11896608.png)


